Ortho-Cyclopropylmethoxy Substitution Enables Potent and Selective 5-HT2C Agonism in a Final Drug Candidate
The ortho-cyclopropylmethoxyphenyl group, derived directly from the target boronic ester building block, is integral to the structure of (+)-trans-[2-(2-cyclopropylmethoxyphenyl)cyclopropyl]methylamine hydrochloride. This compound exhibits an EC50 of 55 nM at the 5-HT2C receptor with no detectable agonism at the closely related 5-HT2B receptor [1]. This represents a marked improvement over earlier 5-HT2B/5-HT2C dual agonists, where the absence of this specific ortho-cyclopropylmethoxy group correlated with undesired 5-HT2B activity and lower subtype selectivity [1].
| Evidence Dimension | 5-HT2C Receptor Agonist Potency and 5-HT2B Selectivity |
|---|---|
| Target Compound Data | EC50 = 55 nM at 5-HT2C; no detectable agonism at 5-HT2B |
| Comparator Or Baseline | Previously reported 5-HT2B/5-HT2C dual agonists (lacking this specific ortho-substitution pattern) |
| Quantified Difference | Target compound achieves >1000-fold selectivity window (potent 5-HT2C vs. undetectable 5-HT2B), whereas earlier analogs had significant 5-HT2B activity. |
| Conditions | Calcium mobilization assays in HEK293 cells stably expressing human 5-HT2C or 5-HT2B receptors |
Why This Matters
This demonstrates that procurement of this specific building block is essential for synthesizing advanced intermediates that lead to a clinically relevant selectivity profile, which generic boronates cannot replicate.
- [1] Chen, G.; Cho, S. J.; Huang, X. P.; Jensen, N. H.; Svennebring, A.; Sassano, M. F.; Roth, B. L.; Kozikowski, A. P. Rational Drug Design Leading to the Identification of a Potent 5-HT2C Agonist Lacking 5-HT2B Activity. ACS Med. Chem. Lett. 2011, 2 (12), 929–932. View Source
